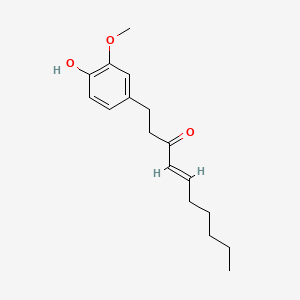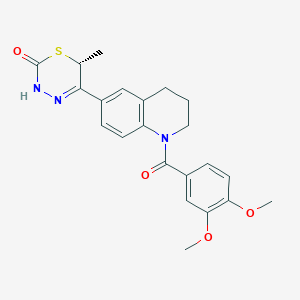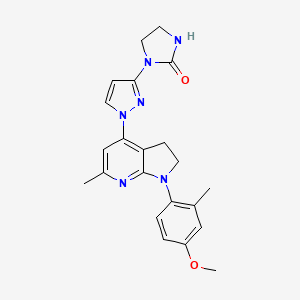
6-Shogaol
概要
説明
ショウガオールは、ショウガ(Zingiber officinale)に含まれる辛味のある化合物です。ショウガの別の有効成分であるショウガオールと化学的に似ていますが、ショウガを乾燥または調理したときに形成されます。ショウガオールの最も一般的な形態は、6-ショウガオールであり、強力な生物活性と辛味で知られています。 ショウガオールのスコヴィル値は160,000で、ピペリンよりもやや辛く、カプサイシンよりも辛くない 。
作用機序
ショウガオールは、複数のメカニズムを通じてその効果を発揮します。それは、活性酸素種の生成を増やし、アポトーシス経路を活性化することによって、がん細胞でアポトーシス(プログラムされた細胞死)を誘導できます。 ショウガオールはまた、細胞の増殖と生存に関与するAKT/mTORシグナル伝達経路を阻害します 。 さらに、ショウガオールは、核因子κB(NF-κB)やその他の炎症性メディエーターの活性を調節することによって、抗炎症効果を発揮します 。
生化学分析
Biochemical Properties
6-Shogaol interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit lipid and DNA oxidation, restore hepatic glutathione levels, and regulate the expression of pro-oxidant and antioxidant enzymes . The conjugation of the α,β-unsaturated ketone skeleton in the chemical structure of this compound explicates its higher potency and efficacy than 6-gingerol in terms of antioxidant, anti-inflammatory, anticancer, antiemetic and other bioactivities .
Cellular Effects
This compound has been shown to selectively induce apoptosis in transformed and primary leukemia cells but not in normal cells . It suppresses cell proliferation and migration, causes cell cycle arrest in the G2/M phase in HeLa and SiHa cells . Moreover, this compound triggers the apoptosis process through the mitochondrial pathway by downregulating the expression levels of p-PI3K, p-Akt and p-mTOR .
Molecular Mechanism
The molecular mechanism of this compound involves the regulation of several signaling pathways. It inhibits Akt kinase activity, a downstream mediator of EGFR signaling, by binding with an allosteric site of Akt . It also induces apoptosis through a process involving dephosphorylation of eIF2α and caspase activation–dependent cleavage of eIF2α .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its effects in laboratory settings. It continues to exhibit its anticancer properties, promoting apoptosis by regulating related signal pathways and protein expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that it significantly reduced the level of blood glucose, body weight and attenuated pathological changes to normal levels in diabetic mice . It also significantly inhibited tumor growth and induced apoptosis in U937 xenograft mouse model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit lipid and DNA oxidation, restore hepatic glutathione levels, and regulate the expression of pro-oxidant and antioxidant enzymes .
Transport and Distribution
In terms of transport and distribution, this compound is believed to be transported through the digestive tract. Intravenous injection of this compound inhibited this transport .
Subcellular Localization
It is known to exert its effects at various cellular sites, including the mitochondria, where it triggers apoptosis .
準備方法
合成経路と反応条件: ショウガオールは、一連の化学反応によって合成できます。可能な合成方法の1つは、バニリンとアセトンのクライスン縮合から始まり、デヒドロジンゲロンを生成します。この生成物は、テトラヒドロフラン中でヘキサナールとアルドール縮合を起こし、6-デヒドロショウガオールと6-デヒドロジンゲロンを形成します。後者は、触媒によって6-ジンゲロンに水素化され、最後に塩酸を加えて目的の6-ショウガオール を得ます。
工業生産方法: ショウガオールの工業生産は、通常、新鮮なショウガに豊富に含まれるジンゲロンの脱水を含む。これは、熱風乾燥、太陽トンネル乾燥、天日干しなどのさまざまな乾燥方法によって達成できます。 高温と酸性条件は、ジンゲロンをショウガオールに変換を促進します 。
化学反応の分析
反応の種類: ショウガオールは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: ショウガオールは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化できます。
還元: ショウガオールの還元は、パラジウム触媒の存在下で水素ガスを使用して達成できます。
置換: ショウガオールは、特にα,β-不飽和ケトン部分で求核置換反応を起こすことができます。
主な生成物: これらの反応から生成される主な生成物には、ジンゲロンなどのショウガオールの還元形と、ショウガオールのコア構造を保持したさまざまな置換誘導体があります 。
科学的研究の応用
ショウガオールは、特に化学、生物学、医学、産業の分野で、科学研究において幅広い用途があります。
化学: ショウガオールは、さまざまな生物活性化合物の合成の出発物質として使用されます。 その独特の構造は、有機合成における貴重な中間体となります 。
生物学: 生物学的研究では、ショウガオールは細胞プロセスへの影響について研究されています。 シグナル伝達経路と遺伝子発現を調節することが示されており、細胞メカニズムの研究に役立つツールとなっています 。
医学: ショウガオールは、抗がん作用、抗炎症作用、抗酸化作用、抗菌作用など、多くの薬効を示しています。 がん、心血管疾患、神経変性疾患などのさまざまな病気の治療の可能性について調査されています 。
産業: 食品産業では、ショウガオールは辛味のある風味づけ剤として使用されています。 また、栄養補助食品や機能性食品の製造にも使用されています 。
類似化合物との比較
ショウガオールは、ジンゲロンやジンゲロンなど、ショウガに含まれる他の化合物と化学的および機能的に似ています。ショウガオールは、生物活性においてより強力です。
類似化合物:
ジンゲロン: ショウガオールと同様に、ジンゲロンはショウガの主要な生物活性化合物です。それは、ショウガオールほど辛くなく、異なる生物活性を持ちます。
独自性: ショウガオールの独特の構造、特にα,β-不飽和ケトン部分により、ジンゲロンやジンゲロンよりも高い効力と効果が得られます。 これは、ショウガオールを、研究や産業におけるさまざまな用途に適した貴重な化合物としています 。
特性
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKEEOHDMUXEO-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336611 | |
| Record name | trans-6-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-66-8, 23513-13-5 | |
| Record name | Shogaol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Shogaol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 555-66-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-6-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SHOGAOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)
![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)









